molecular formula C17H23N3O5S B2464582 4-Benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one CAS No. 1351584-66-1

4-Benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one

Cat. No.: B2464582
CAS No.: 1351584-66-1
M. Wt: 381.45
InChI Key: MSFPMCNGOHWMLV-UHFFFAOYSA-N
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Description

The compound “4-Benzyl-5-(4-(methylsulfonyl)piperazine-1-carbonyl)morpholin-3-one” is a complex organic molecule. It contains a benzyl group, a methylsulfonyl group, a piperazine ring, and a morpholin-3-one group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The InChI code for a similar compound, 1-benzyl-4-(methylsulfonyl)piperazine, is 1S/C12H18N2O2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 . This gives us some insight into the structure of the compound.


Physical and Chemical Properties Analysis

The compound “this compound” is likely to be a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I have access to.

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Applications

Novel triazole derivatives, including structures related to morpholine and piperazine, have been synthesized and shown to exhibit good to moderate antimicrobial activities. These compounds were developed through various chemical synthesis methods, demonstrating the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, benzothiazines modified with morpholine or piperazine groups have been prepared, showcasing significant activity against bacterial species, highlighting the role of these scaffolds in antimicrobial research (Sharma et al., 2011).

Chemical Synthesis and Modifications

Heterocyclic Compound Synthesis

The use of bromoethylsulfonium salts has been explored for the synthesis of 1,4-heterocyclic compounds such as morpholines and piperazines. This method provides a simple procedure to generate six- and seven-membered rings, indicating the versatility of these structures in chemical synthesis (Yar et al., 2009).

Ionic Liquid Crystals

Compounds containing morpholinium cations have been utilized in designing ionic liquid crystals, showing a rich mesomorphic behavior. This research underlines the importance of morpholine derivatives in material science and their potential applications in designing new liquid crystal materials (Lava et al., 2009).

Structural and Mechanistic Studies

Stereodynamics and Perlin Effect

The study of N-Trifyl substituted diheterocyclohexanes, including morpholine derivatives, has provided insights into the stereodynamic behavior of these compounds. Research in this area helps understand the molecular interactions and conformations that contribute to the chemical properties and reactivity of these structures (Shainyan et al., 2008).

Hydrogen Bonding

Investigations into the hydrogen bonding patterns of proton-transfer compounds of sulfosalicylic acid with nitrogen bases like morpholine and piperazine have contributed to the understanding of molecular interactions and crystal engineering. Such studies are crucial for designing compounds with desired physical and chemical properties (Smith et al., 2011).

Properties

IUPAC Name

4-benzyl-5-(4-methylsulfonylpiperazine-1-carbonyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-26(23,24)19-9-7-18(8-10-19)17(22)15-12-25-13-16(21)20(15)11-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFPMCNGOHWMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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